Oleth-2

Catalog No.
S1489203
CAS No.
5274-65-7
M.F
C22H44O3
M. Wt
356.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleth-2

CAS Number

5274-65-7

Product Name

Oleth-2

IUPAC Name

2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-

InChI Key

MGYUQZIGNZFZJS-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCO

Synonyms

OLETH-2;Ethanol, 2-2-(9Z)-9-octadecenyloxyethoxy-

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOCCO

Surfactant Properties and Applications:

Oleth-2, also known as polyethylene glycol (2) oleyl ether, is a non-ionic surfactant. This means it possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) properties. This unique characteristic allows Oleth-2 to act as a solubilizer, emulsifier, and dispersant in various scientific research applications [1].

  • Solubilization: Oleth-2 can improve the solubility of hydrophobic compounds in aqueous solutions. This is particularly useful for studying poorly soluble drugs, biological molecules, or environmental contaminants [1].
  • Emulsification: Oleth-2 can help create and stabilize emulsions, which are mixtures of two immiscible liquids. This is valuable in research areas like drug delivery, where emulsions are used to encapsulate and deliver hydrophobic drugs [].
  • Dispersion: Oleth-2 can disperse solid particles in aqueous solutions, preventing them from settling or clumping together. This is beneficial in studies involving nanoparticles, proteins, or other insoluble materials [1].

Biological Properties:

Recent research suggests that Oleth-2 might possess additional properties beyond its surfactant function:

  • Antimicrobial activity: Studies have shown that Oleth-2 can exhibit antimicrobial activity against certain bacterial strains []. This opens up potential applications in research related to disinfection, microbial control, and development of novel antimicrobial agents.
  • Anti-inflammatory activity: In vitro studies suggest that Oleth-2 might have anti-inflammatory properties. However, further research is needed to understand the mechanisms and potential therapeutic implications [].

Limitations and Future Directions:

While Oleth-2 offers valuable properties for various scientific research applications, it's important to acknowledge some limitations:

  • Limited understanding of biological activity: The mechanisms and potential therapeutic applications of Oleth-2's antimicrobial and anti-inflammatory properties require further investigation.
  • Potential environmental concerns: As with many surfactants, the environmental impact of Oleth-2 needs to be carefully assessed, particularly regarding biodegradability and potential ecotoxicity.

Future research on Oleth-2 could focus on:

  • Exploring the potential of its biological activities: Delve deeper into the mechanisms and potential applications of Oleth-2's antimicrobial and anti-inflammatory properties.
  • Developing more sustainable alternatives: Investigate the development of environmentally friendly alternatives to Oleth-2 with similar functional properties.

Oleth-2 is a chemical compound classified as a polyethylene glycol ether of oleyl alcohol, with the molecular formula C22H44O3. It consists of an average of two ethylene oxide units linked to oleyl alcohol, which contributes to its surfactant properties. Oleth-2 plays a crucial role in cosmetics and personal care products, functioning primarily as a surfactant for cleansing and emulsifying purposes. Its ability to reduce surface tension allows it to facilitate the mixing of oil and water, making it effective in various formulations such as shampoos, lotions, and creams .

The synthesis of Oleth-2 involves the reaction of oleyl alcohol with ethylene oxide. This process results in the formation of ethers through alkoxylation, where the hydroxyl group of oleyl alcohol is converted into an ether linkage. The general reaction can be represented as follows:

Oleyl Alcohol+Ethylene OxideOleth 2\text{Oleyl Alcohol}+\text{Ethylene Oxide}\rightarrow \text{Oleth 2}

This reaction can continue until all ethylene oxide is consumed, leading to different derivatives with varying numbers of ethylene oxide units .

The synthesis of Oleth-2 typically follows these steps:

  • Starting Material: Oleyl alcohol is used as the primary starting material.
  • Alkoxylation Reaction: The oleyl alcohol undergoes an alkoxylation reaction with ethylene oxide under controlled conditions (temperature and pressure) to form the polyethylene glycol ether.
  • Purification: The resulting product is purified to remove unreacted starting materials and by-products.

This method can be adjusted to produce other Oleth compounds by varying the number of ethylene oxide units added during synthesis .

Oleth-2 finds widespread application in various cosmetic formulations due to its multifunctional properties:

  • Cleansing Agents: Used in shampoos and body washes for effective dirt and oil removal.
  • Emulsifiers: Helps stabilize emulsions in creams and lotions by allowing oil and water components to mix.
  • Solubilizers: Aids in dissolving active ingredients that are not easily soluble in aqueous solutions.
  • Skin Conditioning Agents: Contributes to the texture and feel of cosmetic products, enhancing user experience .

Research on Oleth-2 indicates that it may enhance the penetration of other active ingredients in formulations. This property can be beneficial for improving the efficacy of topical applications but also necessitates careful consideration regarding potential skin irritation or adverse effects when combined with other compounds .

Oleth-2 belongs to a broader category of Oleth compounds, each differing by the number of ethylene oxide units attached. Here are some similar compounds:

Compound NameNumber of Ethylene Oxide UnitsPrimary Use
Oleth-33Surfactant
Oleth-44Emulsifier
Oleth-55Cleansing Agent
Oleth-66Solubilizer
Oleth-77Skin Conditioning

Uniqueness: What sets Oleth-2 apart from its counterparts is its specific balance between cleansing efficacy and mildness, making it suitable for sensitive skin formulations while still providing effective emulsification properties. Additionally, its moderate molecular weight allows for versatile applications without compromising product stability or performance .

Micellization Mechanisms and Critical Micelle Concentration (CMC) Determination

Micellization in Oleth-2 occurs when its concentration in an aqueous medium surpasses the critical micelle concentration (CMC), leading to spontaneous aggregation into spherical or lamellar structures. Below the CMC, monomeric Oleth-2 molecules adsorb at interfaces, reducing surface tension. Upon exceeding the CMC, the hydrophobic oleyl chains cluster inward, shielded by the hydrophilic EO groups facing outward [6] [7].

The CMC of Oleth-2 can be inferred from analogous surfactants. For example, Brij 72 (C~18~E~2~), which shares structural similarities with Oleth-2, exhibits a CMC of 3 × 10^−4^ mM [7]. This low CMC reflects the strong hydrophobic interactions of the C~18~ chain, which dominate over the short EO chain’s hydration effects. Experimental methods for determining CMC include surface tension measurements, conductivity assays, and fluorescence spectroscopy using pyrene probes [7].

Table 1: Estimated CMC and HLB values for Oleth-2 and related surfactants

SurfactantEO Units (n)Alkyl Chain (m)HLBCMC (mM)
Oleth-2218~4.9~3 × 10^−4^
Brij 722184.93 × 10^−4^
Brij 304129.00.004

Influence of Ethylene Oxide Chain Length on Hydrophilic-Lipophilic Balance (HLB)

The HLB of Oleth-2 is governed by the ratio of its hydrophilic ethylene oxide units to the hydrophobic oleyl chain. Using Griffin’s formula:
$$
\text{HLB} = \frac{\text{Molecular mass of hydrophilic portion}}{\text{Total molecular mass}} \times 20
$$
For Oleth-2, the hydrophilic portion (2 EO units: 88 g/mol) constitutes ~25% of the total molecular mass (356.6 g/mol), yielding an HLB of ~5 [7] [6]. This low HLB classifies Oleth-2 as a lipophilic surfactant, optimal for water-in-oil emulsions.

Increasing the EO chain length alters the HLB significantly. For instance, Brij 78 (C~18~E~20~) has an HLB of 15.3 due to its 20 EO units, enabling oil-in-water emulsification [7]. The modified HLB (MHLB), defined as the ratio of EO units (n) to alkyl carbons (m), further highlights this relationship:
$$
\text{MHLB} = \frac{n}{m}
$$
For Oleth-2, MHLB = 2/18 ≈ 0.11, indicating a strong preference for hydrophobic environments [7].

Thermodynamic and Kinetic Parameters Governing Micellar Stability

The thermodynamics of micellization for Oleth-2 can be analyzed using the Gibbs free energy equation:
$$
\Delta G{\text{mic}} = RT \ln(\text{CMC})
$$
At 25°C, substituting the estimated CMC (3 × 10^−4^ mM) yields:
$$
\Delta G
{\text{mic}} ≈ -35.6 \, \text{kJ/mol}
$$
This negative value confirms the spontaneity of micelle formation [7].

Kinetic stability depends on the energy barrier for micelle disintegration. Oleth-2’s long alkyl chain provides strong van der Waals interactions, resulting in low critical packing parameters (CPP < 1/3) and stable spherical micelles [7]. Dynamic light scattering studies of similar surfactants show micellar lifetimes exceeding 10^3^ seconds, underscoring their kinetic persistence [7].

Table 2: Thermodynamic parameters for Oleth-2 micellization

ParameterValue
ΔG (kJ/mol)-35.6
CMC (mM)3 × 10^−4^
Micelle Diameter (nm)5–10 (estimated)

XLogP3

7.3

UNII

7L6R1SQ6M0

Other CAS

5274-65-7

Wikipedia

Oleth-2

Use Classification

Cosmetics -> Emulsifying; Surfactant

Dates

Modify: 2024-04-14

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